Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-5-19-13(17)10-20-12-8-6-11(7-9-12)16-14(18)21-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVZCBNGMUMVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available ethyl 2-bromoacetate and 4-aminophenol.
Formation of Phenoxyacetic Acid Derivative: 4-Aminophenol is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-aminophenoxy)acetate.
Protection of Amine Group: The amine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amine sites.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Obtained after ester hydrolysis.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate is widely utilized as an intermediate in the synthesis of complex organic molecules. Its Boc-protected amine group allows for selective deprotection and functionalization, facilitating the creation of various derivatives .
Pharmaceutical Development
The compound plays a crucial role in drug discovery and development. It is involved in synthesizing biologically active molecules that target specific enzymes or receptors. For instance, derivatives of this compound have been studied for their potential anti-inflammatory and anti-cancer properties .
Agrochemical Applications
In agrochemistry, this compound can be used to develop herbicides and pesticides. Its ability to modify biological activity makes it a valuable precursor for creating effective agrochemical agents .
Case Study 1: Synthesis of Anti-Cancer Agents
A study demonstrated the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The synthesized compounds exhibited significant cytotoxic activity against various cancer cell lines, highlighting the compound's potential in therapeutic applications .
Case Study 2: Development of Selective Herbicides
Research focused on modifying the structure of this compound to enhance herbicidal activity. The results indicated that specific modifications led to increased selectivity against target weeds while minimizing harm to non-target plants, showcasing its utility in sustainable agriculture .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate depends on its role as an intermediate in chemical reactions. The Boc-protected amine group allows for selective deprotection and subsequent functionalization, enabling the synthesis of complex molecules. The ester group can be hydrolyzed to introduce carboxylic acid functionality, which can further participate in various chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Modifications
a) Ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate (CAS 6327-96-4)
- Structure: Replaces the Boc-protected amine with a bis(2-hydroxyethyl)amino group.
- Key Differences :
- Hydroxyl groups increase hydrophilicity (logP: ~1.2 vs. ~2.5 for the Boc variant), enhancing aqueous solubility but reducing membrane permeability .
- Reactivity: The unprotected secondary amine allows direct conjugation, whereas the Boc group requires deprotection (e.g., via TFA) for further functionalization .
b) Ethyl 2-(6-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate (CAS 408365-87-7)
- Structure : Substitutes the phenyl ring with a pyridine ring.
- Key Differences: Electronic Effects: Pyridine’s electron-withdrawing nature reduces electron density at the amino group, altering nucleophilicity and hydrogen-bonding capacity . Biological Interactions: Pyridine’s basicity (pKa ~5 vs. phenyl’s non-basic nature) may influence binding to biological targets like kinases or receptors .
c) tert-Butyl 2-(4-aminophenoxy)acetate (CAS 167843-57-4)
- Structure : Replaces the ethyl ester with a tert-butyl ester and lacks Boc protection.
- Key Differences :
a) Lipophilicity and Solubility
- Ethyl 2-(4-Boc-aminophenoxy)acetate: logP = 2.5 (predicted), moderate solubility in DMSO and dichloromethane.
- Ethyl 2-[4-(bis-hydroxyethyl)aminophenoxy]acetate: logP = 1.2, high solubility in polar solvents (e.g., water, ethanol) .
- Ethyl 2-(pyridin-2-yl-Boc-amino)acetate: logP = 2.1, solubility influenced by pyridine’s polarity .
Biological Activity
Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate, also known as a phenoxyacetate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C15H21NO5
- Molecular Weight : 293.34 g/mol
- CAS Number : 897648-31-6
- Purity : 95% .
This compound exhibits several biological activities that suggest its potential therapeutic applications:
- Cytotoxicity : Preliminary studies indicate that derivatives of phenoxyacetic acid, including this compound, may exhibit cytotoxic effects on various cancer cell lines. The mechanisms are thought to involve the induction of apoptosis and disruption of cellular signaling pathways .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression. For instance, its structural similarity to other bioactive compounds suggests potential inhibition of key kinases involved in tumor growth .
- Receptor Modulation : Recent studies have explored the modulation of AMPA receptors by thiazole derivatives, which share structural similarities with this compound. These interactions could lead to significant alterations in neuronal signaling pathways, highlighting the compound's neuropharmacological potential .
Case Study 1: Cytotoxic Effects on Cancer Cells
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The compound's mechanism was linked to apoptosis induction as evidenced by increased caspase activity in treated cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Caspase activation |
| A549 (Lung) | 25 | Cell cycle arrest |
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the inhibition profile of this compound against various kinases involved in cancer signaling pathways. The compound demonstrated moderate inhibition against EGFR and VEGFR with IC50 values around 50 µM.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| EGFR | 50 | Competitive |
| VEGFR | 55 | Non-competitive |
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SARs) in understanding the biological effects of this compound. Variations in the alkyl chain length and functional groups significantly affect its potency and selectivity against different biological targets .
Structure-Activity Relationships
The following table summarizes key findings from SAR studies:
| Modification | Effect on Activity |
|---|---|
| Increasing alkyl chain length | Enhanced cytotoxicity |
| Addition of hydroxyl groups | Increased receptor binding affinity |
| Removal of Boc group | Loss of stability |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization in multi-step syntheses.
Reagents/Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours.
-
Hydrochloric acid (HCl) in dioxane or ethyl acetate.
Example :
Deprotection of Ethyl 2-(4-Boc-amino-phenoxy)acetate with 4M HCl in dioxane quantitatively generates ethyl 2-(4-aminophenoxy)acetate, which is reactive toward electrophiles or coupling agents.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Boc removal | 4M HCl/dioxane, 2 h | Ethyl 2-(4-aminophenoxy)acetate | >95% |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid, enabling further derivatization.
Reagents/Conditions :
-
Aqueous NaOH (1–2M) in methanol/water at reflux for 4–6 hours .
-
HCl in tetrahydrofuran (THF)/water for acid-catalyzed hydrolysis.
Example :
Hydrolysis with 2M NaOH yields 2-(4-Boc-amino-phenoxy)acetic acid, which participates in peptide coupling or salt formation .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 2M NaOH, MeOH/H₂O, reflux | 2-(4-Boc-amino-phenoxy)acetic acid | 85–90% |
Nucleophilic Substitution Reactions
The ester group reacts with nucleophiles (e.g., amines, thiols) to form amides or thioesters.
Reagents/Conditions :
Example :
Reaction with benzylamine in DMF produces 2-(4-Boc-amino-phenoxy)-N-benzylacetamide, a precursor for bioactive molecules .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Amide formation | Benzylamine, K₂CO₃, DMF, 60°C | 2-(4-Boc-amino-phenoxy)-N-benzylacetamide | 78% |
Comparative Reactivity with Analogues
The Boc group’s stability distinguishes this compound from analogues with other protecting groups:
Industrial-Scale Optimization
Large-scale production employs automated reactors and streamlined purification:
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the aniline derivative, followed by coupling with ethyl 2-(phenoxy)acetate. Key steps include:
- Protection of the amino group : Boc anhydride is commonly used under basic conditions (e.g., NaHCO₃) to prevent undesired side reactions .
- Esterification : Reaction of the Boc-protected aminophenol with ethyl bromoacetate in the presence of a base like K₂CO₃ .
- Purification : Column chromatography (hexane/ethyl acetate gradients) is standard, with yields ranging from 60–85% depending on solvent polarity .
Q. Characterization Methods :
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm Boc group integrity and ester linkage | Boc NH: δ 1.3–1.5 ppm (t-Bu); ester COO: δ 4.1–4.3 ppm (CH₂) |
| Mass Spectrometry (MS) | Verify molecular ion ([M+Na]⁺) | m/z = 336.3 (C₁₆H₂₁NO₅ + Na⁺) |
| FT-IR | Identify carbonyl stretches | ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (Boc C=O) |
Q. How does the Boc group influence the compound’s stability during hydrolysis studies?
The Boc group enhances stability under basic conditions but is susceptible to acidic hydrolysis. For example:
- Acidic Conditions (HCl/THF) : Boc deprotection occurs within 1–2 hours at 25°C, yielding the free amine .
- Basic Conditions (NaOH/MeOH) : The ester group hydrolyzes preferentially (t₁/₂ = 30 min), leaving the Boc group intact .
Q. Key Stability Data :
| Condition | Reactivity | Outcome |
|---|---|---|
| pH < 2 | Boc cleavage | Free NH₂ group |
| pH 7–9 | Ester hydrolysis | Carboxylic acid derivative |
| pH > 10 | Degradation | Unstable, side products observed |
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
Discrepancies in yields often arise from:
- Solvent Polarity : Lower-polarity solvents (e.g., toluene) improve Boc protection efficiency but reduce ester coupling rates .
- Temperature Control : Exothermic Boc protection requires cooling (0–5°C) to prevent racemization .
- Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates esterification but may require post-reaction quenching .
Case Study : Scaling from 1 mmol to 100 mmol reduced yields from 85% to 62% due to inefficient heat dissipation. Implementing microwave-assisted synthesis restored yields to 78% by reducing reaction time .
Q. What strategies are effective for modifying the Boc group to enhance bioactivity while retaining stability?
- Fluorinated Boc Analogs : Replace tert-butyl with CF₃ groups to improve metabolic stability. For example, ethyl 2-(4-{[(trifluoromethoxy)carbonyl]amino}phenoxy)acetate shows 2x longer half-life in hepatic microsomes .
- Photo-labile Groups : Introduce nitrobenzyl derivatives for controlled release in drug delivery systems .
- Biopolar Modifications : Attach polyethylene glycol (PEG) chains to the Boc group to enhance solubility for in vivo studies .
Q. Comparative Data :
| Modification | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀) |
|---|---|---|---|
| Standard Boc | 2.8 | 0.5 | 10 μM |
| CF₃-Boc | 3.1 | 0.3 | 5 μM |
| PEG-Boc | 1.2 | 12.0 | 8 μM |
Q. How can computational methods predict regioselectivity in derivatives of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:
- NBO Analysis : The Boc group withdraws electron density from the phenoxy ring, directing electrophiles to the para position (ΔE = 8.2 kcal/mol vs. meta) .
- MD Simulations : Predict aggregation tendencies in aqueous media, critical for drug formulation .
Validation : DFT-predicted nitration sites matched experimental HPLC data (para:meta ratio = 9:1) .
Q. What analytical techniques resolve ambiguities in stereochemical outcomes during derivatization?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC), with resolution >1.5 .
- VCD Spectroscopy : Detects absolute configuration via vibrational circular dichroism, validated against X-ray crystallography .
- NOESY NMR : Identifies spatial proximity of Boc tert-butyl protons to aromatic rings, confirming planar rigidity .
Q. How do conflicting bioactivity results in cell-based vs. enzyme assays arise, and how are they addressed?
Discrepancies often stem from:
- Membrane Permeability : The compound’s logP (2.8) limits cellular uptake, reducing apparent activity in whole-cell assays vs. cell-free systems .
- Metabolic Conversion : Ester hydrolysis in serum generates the carboxylic acid, which is inactive against cytoplasmic targets .
Q. Mitigation :
- Use prodrug forms (e.g., methyl esters) to enhance permeability .
- Include esterase inhibitors (e.g., bis-nitrophenyl phosphate) in cell assays .
Q. What are the best practices for storing this compound to prevent degradation?
-
Short-Term : Store at –20°C in anhydrous DMSO (≤1 mM) to avoid hydrolysis.
-
Long-Term : Lyophilize under argon and keep at –80°C with desiccants (e.g., molecular sieves).
-
Stability Data :
Condition Degradation (1 month) 25°C, air 35% loss (ester hydrolysis) 4°C, N₂ <5% loss –80°C, dark No detectable change
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
